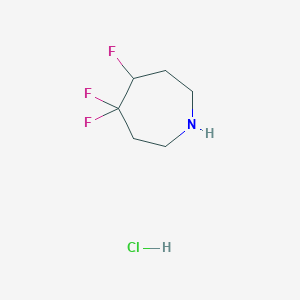

4,4,5-Trifluoroazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5-Trifluoroazepane hydrochloride, also referred to as TFAH, is a chemical compound in the category of heterocyclic organic compounds. It has a molecular weight of 189.61 . The compound is typically a white to yellow solid .

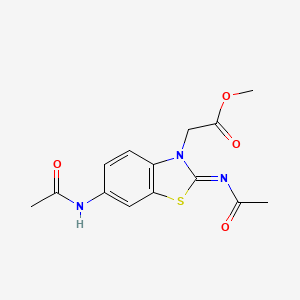

Molecular Structure Analysis

The IUPAC name for this compound is 4,4,5-trifluoroazepane hydrochloride . The InChI code is 1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 189.61 . The storage temperature is 2-8°C .Scientific Research Applications

Corrosion Inhibition

- The derivatives of 4H-triazole, including 4,4,5-Trifluoroazepane hydrochloride, have been studied for their effectiveness in corrosion inhibition of mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, impacting both cathodic and anodic corrosion currents. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model (Bentiss et al., 2007), (Lagrenée et al., 2002).

Synthesis of Organic Compounds

- 4,4,5-Trifluoroazepane hydrochloride derivatives have been utilized in the synthesis of various organic compounds, such as 5-trifluoromethyl-pyrazoles and pyrazolo[1,5-a]pyrimidine. These methods provide a general approach for the synthesis of these compounds, often used in herbicides (Foster et al., 2012).

Creation of Ionic Liquids

- Azepane, which is closely related to 4,4,5-Trifluoroazepane hydrochloride, has been used in the synthesis of a new family of room temperature ionic liquids. These compounds, including quaternary azepanium salts, exhibit wide electrochemical windows and are promising as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Polymer Chemistry

- In polymer chemistry, derivatives of 4,4,5-Trifluoroazepane hydrochloride are involved in the study of optical and dielectric properties of polyimide thin films. These studies focus on understanding how the trifluoromethyl group and ether group affect the optical properties of fluorinated polyimides (Jang et al., 2007).

Energetic Materials

- Salts of trinitromethyl-substituted triazoles, related to 4,4,5-Trifluoroazepane hydrochloride, form a new class of energetic materials. These compounds are characterized by high density, good thermal stability, and excellent detonation properties, making them potential candidates for explosive compounds (Thottempudi & Shreeve, 2011).

Safety and Hazards

properties

IUPAC Name |

4,4,5-trifluoroazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFMORPMUVMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5-Trifluoroazepane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)